molecular formula C6H6 B3363658 1,4-Hexadiyne CAS No. 10420-91-4

1,4-Hexadiyne

Cat. No.: B3363658
CAS No.: 10420-91-4
M. Wt: 78.11 g/mol
InChI Key: NJXXWBJAOFKNIR-UHFFFAOYSA-N
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Description

1,4-Hexadiyne: is an organic compound with the chemical formula C6H6 . It is a member of the alkyne family, characterized by the presence of two triple bonds. The structure of this compound consists of a six-carbon chain with triple bonds between the first and second carbons and between the fourth and fifth carbons. This compound is known for its high reactivity due to the presence of these triple bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Hexadiyne can be synthesized through various methods. One common method involves the coupling of terminal alkynes. For example, the reaction between 1-bromo-2-butyne and acetylene in the presence of a palladium catalyst can yield this compound. Another method involves the dehydrohalogenation of 1,4-dibromo-2-butyne using a strong base such as potassium tert-butoxide.

Industrial Production Methods: Industrial production of this compound typically involves the use of catalytic processes. One such method is the catalytic dehydrogenation of 1,4-hexadiene. This process uses a metal catalyst, such as palladium or platinum, to facilitate the removal of hydrogen atoms, resulting in the formation of this compound.

Chemical Reactions Analysis

Types of Reactions: 1,4-Hexadiyne undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form diketones or carboxylic acids, depending on the reaction conditions and reagents used.

    Reduction: Reduction of this compound typically results in the formation of alkenes or alkanes. This can be achieved using hydrogen gas in the presence of a metal catalyst.

    Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups. For example, halogenation can introduce halogen atoms into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and ozone.

    Reduction: Hydrogen gas with palladium or platinum catalysts is commonly used for reduction reactions.

    Substitution: Halogenation can be carried out using halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Diketones or carboxylic acids.

    Reduction: Alkenes or alkanes.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

1,4-Hexadiyne has several applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules and polymers.

    Biology: The compound is used in the study of enzyme-catalyzed reactions involving alkynes.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs and therapeutic agents.

    Industry: this compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1,4-Hexadiyne involves its high reactivity due to the presence of triple bonds. These triple bonds can participate in various chemical reactions, including addition, oxidation, and reduction. The compound can act as a substrate for enzymes that catalyze reactions involving alkynes, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

    1,3-Hexadiyne: Similar to 1,4-Hexadiyne but with triple bonds between the first and second carbons and between the third and fourth carbons.

    1,5-Hexadiyne: Has triple bonds between the first and second carbons and between the fifth and sixth carbons.

    2,4-Hexadiyne: Features triple bonds between the second and third carbons and between the fourth and fifth carbons.

Uniqueness of this compound: this compound is unique due to the specific positioning of its triple bonds, which imparts distinct reactivity and properties compared to other hexadiyne isomers. This unique structure makes it valuable in specific synthetic applications and research studies.

Properties

IUPAC Name

hexa-1,4-diyne
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6/c1-3-5-6-4-2/h1H,5H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJXXWBJAOFKNIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50146346
Record name 1,4-Hexadiyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50146346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

78.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10420-91-4
Record name 1,4-Hexadiyne
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010420914
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Hexadiyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50146346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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